Cas no 2227726-67-0 ((1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol)

(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol
- 2227726-67-0
- EN300-2000352
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- Inchi: 1S/C11H13NO/c1-8(13)10-5-3-4-9-6-7-12(2)11(9)10/h3-8,13H,1-2H3/t8-/m0/s1
- InChI Key: VARQSLLOAURODQ-QMMMGPOBSA-N
- SMILES: O[C@@H](C)C1C=CC=C2C=CN(C)C=12
Computed Properties
- Exact Mass: 175.099714038g/mol
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.2Ų
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000352-0.5g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-2000352-5.0g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-2000352-0.1g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-2000352-0.25g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-2000352-5g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-2000352-0.05g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-2000352-10.0g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-2000352-1.0g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-2000352-10g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-2000352-2.5g |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol |
2227726-67-0 | 2.5g |
$2071.0 | 2023-09-16 |
(1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Related Literature
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol
Comprehensive Analysis of (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol (CAS No. 2227726-67-0): Properties, Applications, and Industry Insights
The compound (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol (CAS No. 2227726-67-0) is a chiral alcohol derivative featuring an indole scaffold, which has garnered significant attention in pharmaceutical and agrochemical research. With the growing demand for enantiomerically pure compounds in drug development, this molecule's stereospecific configuration and structural versatility make it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in modulating serotonin receptors, a hot topic in neuroscience due to its implications in mood disorders and neurodegenerative diseases.
In the context of green chemistry and sustainable synthesis, researchers are exploring catalytic asymmetric methods to produce (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol with high enantiomeric excess (ee). This aligns with the industry's shift toward atom-economical processes, a frequently searched term in AI-driven chemical databases. The compound's lipophilicity and hydrogen-bonding capacity also make it a candidate for optimizing drug bioavailability, addressing a common challenge in medicinal chemistry forums.
From a commercial perspective, suppliers of CAS 2227726-67-0 emphasize its role in high-value fine chemicals, particularly for contract research organizations (CROs) specializing in small-molecule therapeutics. Analytical techniques like HPLC chiral separation and X-ray crystallography are critical for quality control, topics often queried in academic search engines. Furthermore, the indole core's fluorescence properties have sparked interest in probe development for cellular imaging, linking it to trending discussions on precision medicine tools.
Regulatory compliance is another key focus, with GMP-grade synthesis protocols for (1S)-1-(1-methyl-1H-indol-7-yl)ethan-1-ol being refined to meet ICH guidelines. This addresses FAQs in regulatory forums about impurity profiling and stability studies. As patent landscapes evolve, this compound's derivatives are being investigated for kinase inhibition—a dominant theme in oncology research—reinforcing its relevance in targeted cancer therapies.
In summary, CAS 2227726-67-0 exemplifies the intersection of chiral synthesis, drug discovery, and materials science. Its multifaceted applications respond to current industry pain points, from enantioselective catalysis to biomarker detection, ensuring its prominence in both scientific literature and commercial catalogs.
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